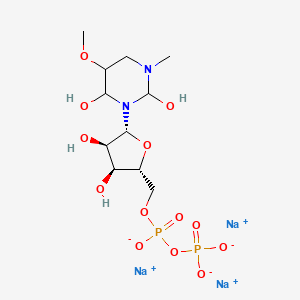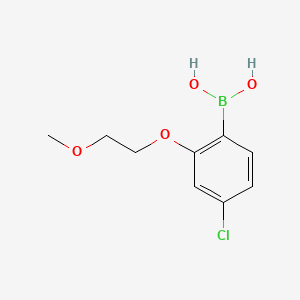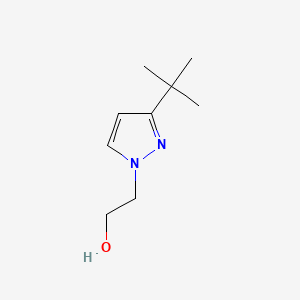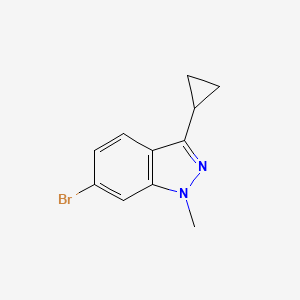
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 6th position and a cyclopropyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
This compound interacts with its targets by hindering their viability . This interaction results in the inhibition of cell growth and proliferation, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with tumor development. It has been found to inhibit the proangiogenic cytokines, including TNFα, VEGF, EGF, IGF1, TGFb, and leptin . These cytokines are involved in the angiogenesis process, which is crucial for tumor growth and metastasis .
Pharmacokinetics
The compound’s anticancer, antiangiogenic, and antioxidant activities suggest that it can be effectively absorbed and distributed within the body to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell viability and the suppression of proangiogenic cytokines . These effects lead to the reduction of tumor growth and the prevention of metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . The reaction conditions often involve the use of DMSO as a solvent and oxygen as the terminal oxidant.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of indazole derivatives.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another indazole derivative with similar biological activities.
5-Bromo-3-cyclopropyl-1-methyl-1H-indazole: A closely related compound with a bromine atom at the 5th position instead of the 6th.
6-Bromo-3-iodo-1-methyl-1H-indazole: A derivative with an additional iodine atom at the 3rd position.
Uniqueness
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is unique due to the specific positioning of the bromine and cyclopropyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-3-cyclopropyl-1-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHMWGQFUZQXIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716639 |
Source


|
| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-86-0 |
Source


|
| Record name | 1H-Indazole, 6-bromo-3-cyclopropyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/new.no-structure.jpg)
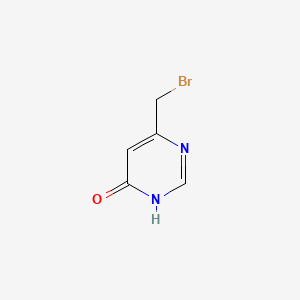
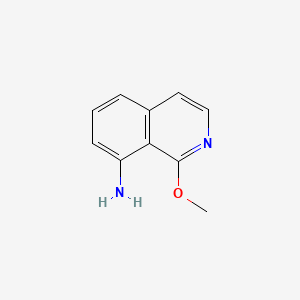
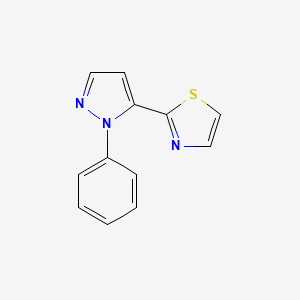
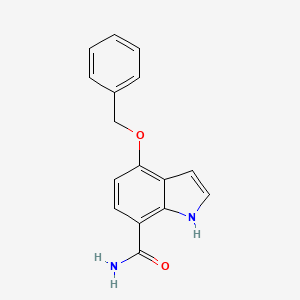
![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)
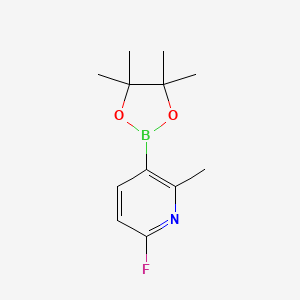
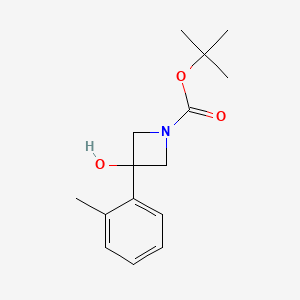
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)
